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Compound of Interest

4-(6-Bromopyridin-2-yl)benzoic
Compound Name: d
aci

cat. No.: B1286851

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and analytical data for 4-(6-Bromopyridin-2-yl)benzoic acid, a key intermediate in
pharmaceutical research and development.

Core Chemical Properties

4-(6-Bromopyridin-2-yl)benzoic acid, with the CAS number 928658-23-5, is a biaryl
carboxylic acid. Its structure, consisting of a benzoic acid moiety linked to a bromopyridine ring,
makes it a valuable building block in the synthesis of complex organic molecules. While specific
experimental data for some physical properties are not widely published, the fundamental
characteristics are summarized below.
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Property Value Source
Molecular Formula C12HsBrNO:2 [1112]
Molecular Weight 278.10 g/mol [1][2]
CAS Number 928658-23-5 [11[2]
Appearance Solid (predicted)

>239°C (decomposes) for the
Melting Point isomer 3-(6-Bromopyridin-2-

yl)benzoic acid

Boiling Point Data not available

Expected to be soluble in

organic solvents like DMF,

Solubility
DMSO, and methanol;
sparingly soluble in water.
pKa Data not available

Synthesis and Experimental Protocols

The primary synthetic route to 4-(6-Bromopyridin-2-yl)benzoic acid is the Suzuki-Miyaura
cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in
the pharmaceutical industry for the synthesis of biaryl compounds.

Representative Synthesis: Suzuki-Miyaura Coupling

A plausible and commonly employed method for the synthesis of 4-(6-Bromopyridin-2-
yl)benzoic acid involves the palladium-catalyzed cross-coupling of 2,6-dibromopyridine with 4-
carboxyphenylboronic acid. A subsequent selective reaction or purification is necessary to
isolate the desired mono-coupled product.

Reaction Scheme:
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2,6-Dibromopyridine

Suzuki-Miyaura
Coupling

Pd Catalyst (e.g., Pd(PPhs)4)

Base (e.g., K2CO3) 4-(6-Bromopyridin-2-yl)benzoic acid

4-Carboxyphenylboronic acid

Click to download full resolution via product page
A representative synthetic scheme for 4-(6-Bromopyridin-2-yl)benzoic acid.
Detailed Experimental Protocol (General Procedure):

¢ Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or
nitrogen), add 2,6-dibromopyridine (1.0 eq.), 4-carboxyphenylboronic acid (1.1-1.5 eq.), a
palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)s, 2-5 mol%),
and a base, typically an agueous solution of potassium carbonate (K2COs, 2.0-3.0 eq.).

» Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent
like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).

» Reaction Conditions: Heat the mixture with vigorous stirring to a temperature typically
ranging from 80°C to 100°C.

» Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 12-
24 hours.

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water
and extract with an organic solvent such as ethyl acetate.
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 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazS0a), filter, and concentrate under reduced pressure. The crude product is then
purified by flash column chromatography on silica gel to yield the pure 4-(6-Bromopyridin-2-
yl)benzoic acid.

Analytical and Spectral Data

While a complete set of spectral data for 4-(6-Bromopyridin-2-yl)benzoic acid is not readily
available in public databases, the expected spectral characteristics can be inferred from closely
related compounds and the parent moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons on both the pyridine and benzene rings. The protons on the pyridine ring
will likely appear as doublets and triplets, while the protons on the benzoic acid ring will
appear as two doublets, typical of a 1,4-disubstituted benzene ring. The carboxylic acid
proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

e 13C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon
atoms in the molecule. The carboxyl carbon will be the most downfield signal (typically >165
ppm). The carbon atoms attached to the bromine and the nitrogen in the pyridine ring, as
well as the carbon atoms involved in the aryl-aryl bond, will have characteristic chemical
shifts.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 4-(6-Bromopyridin-2-yl)benzoic acid would be expected to exhibit the
following characteristic absorption bands:

e Abroad O-H stretching band for the carboxylic acid group, typically in the range of 2500-
3300 cm~1.

e Astrong C=0 stretching band for the carbonyl group of the carboxylic acid, expected around
1700 cm—1.

e C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm~1 region.
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e A C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M*) corresponding to the molecular
weight of the compound (278.10 g/mol for C12Hs’°BrNO2 and 280.10 g/mol for C12Hs8BrNO:z in
approximately a 1:1 ratio due to the isotopic abundance of bromine). Common fragmentation
patterns would include the loss of the carboxyl group (-COOH) and cleavage of the bond
between the two aromatic rings.

Applications in Drug Development

Benzoic acid derivatives are a cornerstone in medicinal chemistry, with applications ranging
from antimicrobial agents to inhibitors of key enzymes in various disease pathways. The
structural motif of 4-(6-Bromopyridin-2-yl)benzoic acid makes it a versatile scaffold for the
development of novel therapeutic agents. The bromine atom provides a reactive handle for
further functionalization through various cross-coupling reactions, allowing for the synthesis of
a diverse library of compounds for structure-activity relationship (SAR) studies. While specific
biological activities for this particular compound are not extensively documented in publicly
available literature, related structures have been investigated as inhibitors for various enzymes.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of 4-(6-
Bromopyridin-2-yl)benzoic acid.
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A typical experimental workflow for the synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Benzoic acid, 4-(6-bromo-2-pyridinyl)-, methyl ester | C13H10BrNO2 | CID 11066250 -
PubChem [pubchem.ncbi.nim.nih.gov]

e 2. smochem.com [smochem.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to 4-(6-Bromopyridin-2-
yl)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1286851#4-6-bromopyridin-2-yl-benzoic-acid-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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